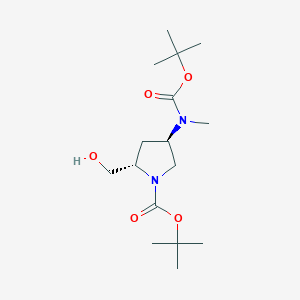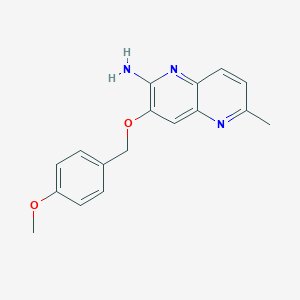
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a methoxybenzyl group attached to the naphthyridine core, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 4-methoxybenzyl chloride and a suitable base to facilitate the substitution.
Final Amination: The final step involves the introduction of the amine group at the 2-position of the naphthyridine core. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and naphthyridine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
科学的研究の応用
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The methoxybenzyl group enhances its ability to bind to certain enzymes or receptors, thereby modulating their activity. The naphthyridine core plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
- Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol
Uniqueness
3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine is unique due to its specific substitution pattern and the presence of both methoxybenzyl and naphthyridine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methoxy]-6-methyl-1,5-naphthyridin-2-amine |
InChI |
InChI=1S/C17H17N3O2/c1-11-3-8-14-15(19-11)9-16(17(18)20-14)22-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H2,18,20) |
InChIキー |
XOUUBBQSQGOAJP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(N=C2C=C1)N)OCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


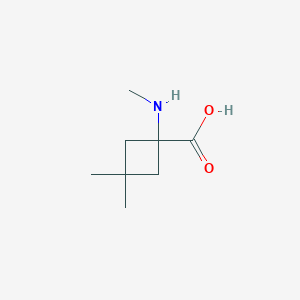
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
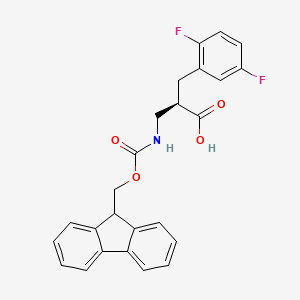
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)


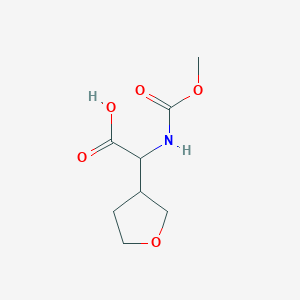



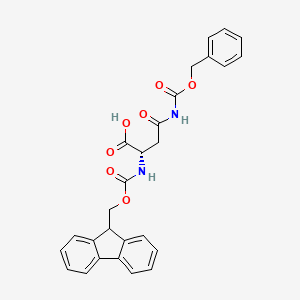

![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
